molecular formula C7H4BrN B1292485 2-Bromo-4-ethynylpyridine CAS No. 1196156-17-8

2-Bromo-4-ethynylpyridine

Cat. No. B1292485
M. Wt: 182.02 g/mol
InChI Key: MEYDJNWFFQNNFD-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynylpyridine is a chemical compound with the molecular formula C7H4BrN . It has a molecular weight of 182.02 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-ethynylpyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached to the second carbon and an ethynyl group attached to the fourth carbon .


Physical And Chemical Properties Analysis

2-Bromo-4-ethynylpyridine is stored in an inert atmosphere at a temperature between 2-8°C . Unfortunately, other physical and chemical properties were not found in the web search results.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-4-ethynylpyridine has been used in the field of medicinal chemistry .

Application

It’s used in the synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction . These derivatives have shown potential biological activities.

Method of Application

The Suzuki Cross-Coupling Reaction involves the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

Results

The reaction produced these novel pyridine derivatives in moderate to good yield . Some of these derivatives exhibited significant biological activities such as anti-thrombolytic, biofilm inhibition, and haemolytic activities .

Quantum Mechanical Investigations

2-Bromo-4-ethynylpyridine has been used in quantum mechanical investigations .

Application

Density functional theory (DFT) studies were carried out for the pyridine derivatives .

Method of Application

The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements were performed using DFT methods .

Results

The DFT methods described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .

Safety And Hazards

2-Bromo-4-ethynylpyridine is classified as a dangerous substance. It has been assigned the signal word “Danger” and is represented by the GHS06 pictogram . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-bromo-4-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYDJNWFFQNNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634076
Record name 2-Bromo-4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-ethynylpyridine

CAS RN

1196156-17-8
Record name 2-Bromo-4-ethynylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UF Röhrig, SR Majjigapu, A Grosdidier… - Journal of medicinal …, 2012 - ACS Publications
… Synthesized from 2-bromo-4-ethynylpyridine (71) and TMSN 3 according to the general procedure to afford 19 as a white solid in 61% yield, mp 206–209 C. IR (film): ν 3126, 2138, 1601…
Number of citations: 173 pubs.acs.org

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